molecular formula C15H10I4NNaO4 B1670359 Dextrothyroxine sodium CAS No. 137-53-1

Dextrothyroxine sodium

Cat. No. B1670359
CAS RN: 137-53-1
M. Wt: 798.85 g/mol
InChI Key: YDTFRJLNMPSCFM-UTONKHPSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dextrothyroxine (trade name Choloxin) is a dextrorotary isomer of thyroxine . It was researched as a cholesterol-lowering drug but was discontinued due to cardiac side-effects . It increases hepatic lipase which in turn improves utilization of triglycerides and decreases levels of lipoprotein (a) in blood serum .


Molecular Structure Analysis

The molecular formula of Dextrothyroxine Sodium is C15H12I4NNaO5 . The molecular weight is 799.86 .


Chemical Reactions Analysis

Dextrothyroxine is a thyroid hormone used to treat hyperlipidemia . The mechanism of action is not completely understood, but dextrothyroxine apparently acts in the liver to stimulate the formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase catabolism of LDL .

Scientific Research Applications

1. Influence on Immune System and Red-Ox System

Research has explored the effects of thyroid hormones on the immune system and oxidative stress processes in experimental animals. A study investigated how thyroid hormones, including those related to dextrothyroxine sodium, influence the humoral part of the immune system and free radicals under different thyroid states and anesthesia drugs (Klishch, Yakymchuk, & Boychuk, 2020).

2. Endogenous Intoxication in Experimental Hyperthyroidism

Another study examined the effects of hyperthyroidism, a condition that dextrothyroxine sodium can contribute to, on endogenous intoxication in the blood of experimental animals. The research found significant changes in endogenous intoxication rates in the context of hyperthyroidism and the use of various anesthetics (Yakymchuk, Klishch, Boychuk, & Yakymchuk, 2020).

3. Effects on Platelet Aggregation in Canine Plasma

Dextrothyroxine sodium's related compounds have been studied for their effects on platelet aggregation in canine platelet-rich plasma. The research compared different anticoagulants, including sodium citrate, and their influence on platelet function (Callan, Shofer, & Catalfamo, 2009).

4. Impact on Calcium Channel Function

A study investigated the impact of saxitoxin, a compound that affects sodium channels, on L-type Ca2+ currents. This research provides insights into the broader implications of manipulating sodium channels, which is relevant to the applications of dextrothyroxine sodium (Su et al., 2004).

5. Research on Sodium Channels in Biological Tissues

Extensive research has been conducted on the structure and function of voltage-gated sodium channels, which are crucial for the understanding of compounds like dextrothyroxine sodium. These studies delve into the molecular mechanisms of sodium channel function and regulation (Catterall, 2000).

Safety And Hazards

Dextrothyroxine was pulled from research as a cholesterol-lowering drug due to cardiac side-effects .

Future Directions

Thyroid hormone replacement has been used for more than a century to treat hypothyroidism . Natural thyroid preparations (thyroid extract, desiccated thyroid, or thyroglobulin), which contain both thyroxine (T4) and triiodothyronine (T3), were the first pharmacologic treatments available and dominated the market for the better part of the 20th century . New research suggests mechanisms for the inadequacies of l-thyroxine monotherapy and highlights the possible role for personalized medicine based on deiodinase polymorphisms .

properties

IUPAC Name

sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/q;+1/p-1/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTFRJLNMPSCFM-UTONKHPSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10I4NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextrothyroxine sodium

CAS RN

137-53-1
Record name Dextrothyroxine sodium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextrothyroxine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.820
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTROTHYROXINE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60FX7V025
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dextrothyroxine sodium
Reactant of Route 2
Dextrothyroxine sodium
Reactant of Route 3
Dextrothyroxine sodium
Reactant of Route 4
Dextrothyroxine sodium
Reactant of Route 5
Dextrothyroxine sodium
Reactant of Route 6
Dextrothyroxine sodium

Citations

For This Compound
97
Citations
A Post, RJ Warren - Analytical profiles of drug substances, 1976 - Elsevier
… The USP,4 NF,3 and BPI state that levothyrox dextrothyroxine sodium are to be protected from exposure to light these compounds may assume ap In addition, the USP4 states that …
Number of citations: 13 www.sciencedirect.com
TS Danowski, JH Sunder, DG Corredor… - Clinical …, 1971 - Wiley Online Library
Sodium dextrotriiodothyronine (Na‐DT 3 ) at a dosage of 1 mg. per day for 24 weeks produced an approximately 75 mg. per cent decrease in serum total cholesterol in hyper‐and …
Number of citations: 3 ascpt.onlinelibrary.wiley.com
E Scheiffele, KW Schultze - JAMA, 1972 - jamanetwork.com
… , 1972) of long-term therapy with dextrothyroxine sodium refers to calorigenic effects due to … Daily doses of 6 mg of dextrothyroxine sodium thus contain up to 60μg levothyroxine sodium…
Number of citations: 7 jamanetwork.com
BO Barnes - JAMA, 1972 - jamanetwork.com
… By the same token, the directors should be censored for selecting dextrothyroxine sodium, a synthetic preparation of variable activity, which has been listed as contraindicated in …
Number of citations: 2 jamanetwork.com
PD Kleinman, PF Griner - Archives of Internal Medicine, 1970 - jamanetwork.com
… , methylphenidate hydrochloride, methandrostenolone and norethandrolone, phenyramidol hydrochloride, quinidine and quinine, salicylates, thiouracils, and dextrothyroxine sodium. …
Number of citations: 9 jamanetwork.com
SS Stoffer - JAMA, 1981 - jamanetwork.com
… He had been treated in the past with dextrothyroxine sodium for hypercholesterolemia. His therapy was subsequently switched to clofibrate. More recently hypertension was discovered, …
Number of citations: 2 jamanetwork.com
RM Stark - The American journal of cardiology, 1996 - Elsevier
… (2 dosage levels), clofibrate, dextrothyroxine sodium, niacin, and placebo. Patients were men … 2 estrogen groups and the dextrothyroxine sodium regimen were discontinued because of …
Number of citations: 27 www.sciencedirect.com
JD Hydovitz, RD Lippe, GA Melada - JAMA, 1979 - jamanetwork.com
… Hypoprothrombinemia has been reported to occur in association with thyrotoxicosis, and the administration of dextrothyroxine sodium has been suspected of accelerating the …
Number of citations: 3 jamanetwork.com
S Azen, DH Blankenhorn, S Nessim - Regression of Atherosclerotic …, 1984 - Springer
… Three study groups (conjugated estrogens, 2.5 mg/day; conjugated estrogens, 5.0 mg/day; and dextrothyroxine sodium, 6.0 mg/day) were discontinued before the scheduled conclusion …
Number of citations: 4 link.springer.com
FA Holden, JE Kaczmer, CC Kinahan - Postgraduate Medicine, 1980 - Taylor & Francis
… and itchino have been attriboted ro dextrothyroxine sodium by sorne invesUgators. … although its relationship to CHOLOXIN (dextrothyroxine sodium)lherapy was nol established ln …
Number of citations: 12 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.